molecular formula C10H14O3S B3332774 Tert-butyl benzenesulfonate CAS No. 91950-41-3

Tert-butyl benzenesulfonate

Cat. No.: B3332774
CAS No.: 91950-41-3
M. Wt: 214.28 g/mol
InChI Key: WDFTWKQHSSVVJK-UHFFFAOYSA-N
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Description

Tert-Butyl Benzenesulfonate (CAS 91950-41-3) is an organic sulfonate ester with the molecular formula C10H14O3S and a molecular weight of 214.28 . This compound is provided as a white solid and should be stored under an inert atmosphere at room temperature, or refrigerated between 2-8°C . In research, this compound serves as a valuable intermediate in synthetic organic chemistry. Furthermore, its sodium salt, sodium tert-butyl benzene sulfonate (TBBS), has been identified as a hydrotropic agent used in the study of micelle formation and mixed surfactant systems . Research indicates that TBBS, alongside its structural isomers, can form non-ideal mixed micelles with surfactants like sodium dodecyl sulfate (SDS), providing insights into micellar structure, growth, and intermolecular interactions through techniques such as SANS, FTIR, and NMR spectroscopy . These properties make it a compound of interest in the field of colloid and interface science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFTWKQHSSVVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl Benzenesulfonate

Direct Sulfonation Strategies for Benzenoid Precursors

The synthesis of tert-butyl benzenesulfonate (B1194179) can be envisioned to start from tert-butylbenzene (B1681246), which undergoes sulfonation to produce 4-tert-butylbenzenesulfonic acid. This intermediate is then esterified with tert-butanol (B103910). The direct sulfonation of the precursor, tert-butylbenzene, is a critical step governed by the principles of electrophilic aromatic substitution.

The sulfonation of tert-butylbenzene is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃) acts as the electrophile. chemguide.co.uk The choice of sulfonating agent and reaction conditions are pivotal in achieving high conversion and purity.

Common methods for the sulfonation of benzene (B151609) and its derivatives include:

Concentrated Sulfuric Acid: Heating tert-butylbenzene with concentrated sulfuric acid under reflux for several hours. chemguide.co.uk

Fuming Sulfuric Acid (Oleum): A more potent sulfonating agent, which is a solution of SO₃ in sulfuric acid (H₂S₂O₇). chemguide.co.uk This method is faster, requiring warming at 40°C for about 20-30 minutes. chemguide.co.uk

Sulfur Trioxide (SO₃): Gaseous SO₃ can be reacted with tert-butylbenzene in a non-polar solvent like dichloroethane at elevated temperatures (80–120°C) for 4–8 hours to achieve high conversion (85–92%).

An optimized laboratory-scale synthesis involves reacting tert-butylbenzene with gaseous SO₃, followed by crystallization to achieve high purity of the resulting 4-tert-butylbenzenesulfonic acid. Industrial production may utilize continuous flow reactors for enhanced efficiency and safety. The sulfonation reaction is notably reversible; the sulfonic acid group can be removed by heating with aqueous acid, a characteristic that is sometimes exploited in synthetic strategies. libretexts.orgchemistry.coach

Table 1: Comparison of Sulfonation Methods for Tert-butylbenzene
Sulfonating AgentTypical ConditionsConversion/YieldReference
Concentrated H₂SO₄Reflux, several hoursModerate chemguide.co.uk
Fuming H₂SO₄ (Oleum)40°C, 20-30 minutesHigh chemguide.co.uk
Gaseous SO₃ in Dichloroethane80–120°C, 4-8 hours85–92%
SO₃ in Ionic Liquid ([bmim][NTf₂])40°C, 6 hours98%

In the electrophilic aromatic substitution of a substituted benzene ring, the existing substituent dictates the position of the incoming electrophile. chemistry.coachchemistrytalk.org Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), which in turn determines the regioselectivity. chemistry.coachlibretexts.org

The tert-butyl group is an alkyl group, which is considered an electron-donating and therefore activating substituent. msu.edumsu.edu Activating groups direct incoming electrophiles to the ortho and para positions. chemistry.coachchemistrytalk.org However, the tert-butyl group is exceptionally bulky, which creates significant steric hindrance at the adjacent ortho positions. chemistrytalk.orgmsu.edumasterorganicchemistry.com Consequently, electrophilic attack, such as sulfonation, occurs almost exclusively at the sterically more accessible para position. msu.edumasterorganicchemistry.com This high degree of regioselectivity simplifies the synthesis, leading predominantly to the formation of 4-tert-butylbenzenesulfonic acid, thereby avoiding the need to separate isomeric products. msu.edu

Esterification Routes via Benzenesulfonyl Halides

A widely used and versatile method for synthesizing sulfonate esters is the reaction of a sulfonyl chloride with an alcohol. nih.goveurjchem.com For tert-butyl benzenesulfonate, this involves the reaction of benzenesulfonyl chloride with tert-butanol. This approach can be performed using either catalytic or stoichiometric amounts of a base.

The esterification of alcohols with sulfonyl chlorides can be accelerated by catalysts. eurjchem.com Tertiary amines are often effective catalysts for this transformation. researchgate.net For the esterification involving the sterically hindered tert-butanol, 4-(dimethylamino)pyridine (DMAP) is a particularly effective catalyst. researchgate.net The reaction proceeds via the formation of a highly reactive acetylpyridinium intermediate when an anhydride (B1165640) is used, and a similar mechanism can be envisioned with sulfonyl chlorides. researchgate.net

Solid acid catalysts have also been developed for esterification reactions, offering advantages in terms of reusability and process simplification. rsc.orggoogle.comabo.firesearchgate.net For instance, a reusable solid catalyst comprising indium halides on Montmorillonite K-10 clay has been shown to be effective for the esterification of tert-butanol with acetic anhydride. google.com Sulfonic acid-functionalized hyperbranched poly(ether sulfone) has also been studied as a solid acid catalyst for esterification reactions. rsc.org

Table 2: Catalytic Systems for Sulfonate Esterification
Catalyst SystemReactantsKey FeaturesReference
4-(Dimethylamino)pyridine (DMAP)Carboxylic Acid/Anhydride + AlcoholHighly effective for acylation, including with hindered alcohols. researchgate.net
N,N-dimethylbenzylaminePrimary Alcohol + TsCl in waterCatalytic amine in a green solvent system. researchgate.net
InCl₃/Montmorillonite K-10tert-Butanol + Acetic AnhydrideReusable solid catalyst, high conversion at room temperature. google.com
Sulfonic acid functionalized polymersCarboxylic Acid + AlcoholSolid acid catalyst, promising recyclability. rsc.orgresearchgate.net

The most common and straightforward method for preparing sulfonate esters from sulfonyl chlorides involves the use of a stoichiometric amount of a weak base. eurjchem.com In this procedure, benzenesulfonyl chloride is reacted with tert-butanol in the presence of a base such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the product. This method, often referred to as the Schotten-Baumann reaction condition, is widely applicable but produces a stoichiometric amount of ammonium (B1175870) salt waste. researchgate.net

Emerging Synthetic Procedures and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. Research into the synthesis of sulfonate esters has explored novel activation methods and green chemistry principles to reduce environmental impact. colab.wsmarketresearchintellect.com

Emerging procedures include:

Visible-Light-Induced Synthesis: A novel method has been developed for the synthesis of sulfonic esters from arylazo sulfones and alcohols using visible light, avoiding the need for hazardous sulfonyl chlorides. nih.gov This multicomponent reaction proceeds under mild conditions. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a transition-metal-free strategy for constructing sulfonate esters. researchgate.net One such approach involves the difunctionalization of alkenes using potassium metabisulfite (B1197395) as a sulfur dioxide surrogate. researchgate.net

Green chemistry approaches focus on:

Aqueous Solvent Systems: The use of water as a solvent is highly desirable from an environmental standpoint. An efficient method for the sulfonylation of primary alcohols using sulfonyl chlorides promoted by KOH and a catalytic amine in water has been reported. researchgate.net

Reusable Catalysts: The development of solid acid catalysts that can be easily separated from the reaction mixture and reused is a key goal of green chemistry. abo.firsc.org Materials like sulfonic acid-functionalized carbons and polymers are being explored for this purpose. rsc.orgabo.fi

Solvent-Free Conditions: A method for synthesizing tert-butyl esters using di-tert-butyl dicarbonate (B1257347) under solvent-free conditions facilitated by electromagnetic milling has been developed. rsc.org While demonstrated for carboxylates, this approach highlights the potential for mechanochemistry in creating sustainable esterification processes.

Table 3: Emerging and Green Synthetic Approaches for Sulfonate Esters
ApproachDescriptionAdvantagesReference
Visible-Light PhotocatalysisSynthesis from arylazo sulfones and alcohols.Mild conditions, avoids sulfonyl chlorides. nih.gov
Electrochemical SynthesisDifunctionalization of alkenes with a SO₂ surrogate.Transition-metal-free, uses easy-to-handle reactants. researchgate.net
Aqueous SynthesisSulfonylation using a catalytic amine in water.Environmentally benign solvent. researchgate.net
Solvent-Free MechanochemistryElectromagnetic milling facilitates esterification.No solvent, base-free, energy-efficient. rsc.org

Synthesis of Structurally Modified this compound Analogues and Derivatives

The structural framework of this compound serves as a versatile platform for the synthesis of a wide array of analogues and derivatives. These modifications are crucial for tailoring the compound's properties for specific applications, ranging from catalysis to pharmaceutical development. Advanced synthetic strategies enable the introduction of diverse functional groups and structural motifs, leading to compounds with enhanced utility.

N-tert-butyl benzenesulfonamide (B165840) is a key analogue whose synthesis has been optimized through various methodologies. One prominent method involves the reaction of benzenesulfonamide with a tert-butyl source, such as tert-butyl acrylate (B77674) or tert-butyl propionate, in the presence of a catalyst. google.com The reaction is typically carried out by heating the mixture under reflux. google.com Catalysts like hafnium tetrachloride or zirconium tetrachloride are effective in promoting this transformation. google.com The choice of solvent can influence the reaction, with options including toluene (B28343), xylene, and dimethyl sulfoxide (B87167) (DMSO). google.com For instance, using hafnium tetrachloride as a catalyst in DMSO at 139 °C, the reaction proceeds until the starting benzenesulfonamide is consumed, as monitored by HPLC. google.com

Another innovative approach utilizes a ternary catalyzing system composed of ethyltriphenylphosphonium bromide, a silver compound, and porphyrin. google.com This system facilitates the reaction between benzenesulfonamide compounds and methyl tertiary butyl ether, which is typically of weak reactivity. google.com This method achieves high yields and demonstrates good universality, with the reaction time being shortened by the inclusion of appropriate additives that promote molecular collision. google.com For example, the reaction of methyl tertiary butyl ether with p-chlorobenzenesulfonamide in toluene at 55°C using this catalytic system can yield N-tert-butyl-p-chlorobenzenesulfonamide with a purity of 98.5% (as determined by HPLC). google.com

The following table summarizes various synthetic conditions for preparing N-tert-butyl benzenesulfonamide and its substituted derivatives.

ReactantsCatalyst SystemSolventTemperatureYield & Purity
Benzenesulfonamide, Tert-butyl propionateHafnium tetrachlorideDimethyl sulfoxide139 °CNot specified
Methyl tertiary butyl ether, BenzenesulfonamideEthyltriphenylphosphonium bromide-silver-porphyrinToluene50 °C96.3% Yield, 98.2% Purity (HPLC)
Methyl tertiary butyl ether, p-ToluenesulfonamideEthyltriphenylphosphonium bromide-silver-porphyrinToluene50 °C96.5% Yield, 98.4% Purity (HPLC)
Methyl tertiary butyl ether, p-ChlorobenzenesulfonamideEthyltriphenylphosphonium bromide-silver-porphyrinToluene55 °C96.8% Yield, 98.5% Purity (HPLC)

Data sourced from patent CN103819369A. google.com

The synthesis of ligands incorporating both biphenyl (B1667301) and benzenesulfonate moieties is a significant area of research, driven by their potential applications in catalysis and materials science. These complex structures are often assembled through multi-step sequences that build upon simpler aryl precursors. A key strategy involves the Suzuki-Miyaura cross-coupling reaction, which is highly effective for forming the carbon-carbon bond that defines the biphenyl scaffold. google.com For instance, an aryl halide can be coupled with an arylboronic acid or its ester in the presence of a palladium or nickel catalyst. google.com

In the context of creating functional ligands, benzenesulfonic acid derivatives have been synthesized to act as inhibitors of human neutrophil elastase (hNE). nih.gov In one study, a series of ortho- and meta-substituted benzenesulfonic acids were prepared. nih.gov A particularly active compound featured an amide-(4-biphenyl) moiety, highlighting the importance of the biphenyl group for inhibitory activity. nih.gov The synthesis of such a molecule involves creating an amide bond between a substituted benzenesulfonyl chloride and a biphenyl amine derivative.

Furthermore, the construction of coordination polymers utilizes biphenyl-dicarboxylate linkers to create extended metal-organic architectures. acs.org While not benzenesulfonates, the synthetic principles for creating robust, multi-functional biphenyl frameworks are relevant. These syntheses are often performed under hydrothermal conditions, reacting a metal salt with the biphenyl-based organic linker. acs.org The resulting structures can exhibit diverse topologies and properties, such as catalytic activity. acs.org

The table below details examples of synthesized complex biphenyl-containing compounds.

Compound NameSynthetic PrecursorsKey Reaction TypeApplication/Significance
4-([1,1'-biphenyl]-4-ylcarboxamido)-2-hydroxybenzenesulfonic acid (4f)Substituted benzenesulfonic acid, 4-biphenylcarbonyl chlorideAmide couplingHuman Neutrophil Elastase (hNE) inhibitor nih.gov
BrettPhos/RockPhos-type ligandsDihalobiaryl, Grignard reagents, ChlorodialkylphosphineGrignard formation, Phosphine substitutionBiarylphosphine ligands for cross-coupling reactions researchgate.net
[Zn(μ2-H2L1)(2,2′-bipy)(H2O)]n (L1 = biphenyl-dicarboxylate)Zinc salt, Biphenyl-dicarboxylate linker, 2,2'-bipyridineHydrothermal synthesisMetal-organic coordination polymer acs.org

Derivatization of the benzenesulfonate structure is a powerful tool for enhancing its utility in various research fields, including medicinal chemistry and analytical science. By chemically modifying the core structure, researchers can fine-tune its properties for specific functions.

A significant application is in the development of enzyme inhibitors. As an example, benzenesulfonic acids have been derivatized to create inhibitors for human neutrophil elastase (hNE), an enzyme implicated in inflammatory diseases. nih.gov Starting from a benzenesulfonic acid scaffold, various substituents, such as an amide-(4-diphenyl) moiety, were introduced. This derivatization proved crucial for achieving inhibitory activity, with the modified compound showing moderate efficacy against hNE. nih.gov

In analytical chemistry, derivatization is employed to detect and quantify potentially genotoxic impurities, such as alkyl sulfonate esters, in pharmaceutical substances. researchgate.netnih.gov A common method involves converting these non-volatile or poorly detectable esters into derivatives that are amenable to analysis by techniques like liquid chromatography-mass spectrometry (LC/MS). researchgate.net For instance, alkyl esters of benzenesulfonic acid can be reacted with trimethylamine (B31210) or triethylamine. This reaction transforms them into quaternary ammonium derivatives, which are ionic and can be effectively separated and detected using hydrophilic interaction liquid chromatography (HILIC). researchgate.net This derivatization strategy provides excellent sensitivity, allowing for detection at parts-per-million (ppm) levels. researchgate.netnih.gov

Another innovative derivatization strategy is used in the field of drug discovery to create novel molecular scaffolds. A visible-light-driven, metal-free multicomponent reaction has been developed to synthesize sulfur-functionalized bicyclo[1.1.1]pentanes (BCPs), which are valuable bioisosteres for aromatic groups. rsc.org This method uses S-aryl benzenethiosulfonates to simultaneously form new carbon-carbon and carbon-sulfur bonds on a [1.1.1]propellane core. rsc.org The resulting BCP structures can be further derivatized, for example, by oxidation to the corresponding sulfoxides or sulfones, to enhance their pharmaceutical utility. rsc.org

Derivatization StrategyStarting MaterialReagents/ConditionsPurpose/Utility
Amide Bond FormationBenzenesulfonic acidAmine, Coupling agentsSynthesis of enzyme inhibitors (e.g., for hNE) nih.gov
Quaternary Ammonium FormationAlkyl benzenesulfonate estersTrimethylamine or TriethylamineEnhanced detection of genotoxic impurities by LC/MS researchgate.net
Multicomponent Radical ReactionS-Aryl benzenethiosulfonate[1.1.1]Propellane, Iodide, Visible light (420 nm)Synthesis of sulfur-functionalized BCP scaffolds for drug design rsc.org
In situ Derivatization-Headspace-GC/MSAlkyl benzenesulfonate estersPentafluorothiophenolAnalysis of alkylating agent residues in APIs researchgate.net

Mechanistic Investigations of Chemical Transformations Involving Tert Butyl Benzenesulfonate

Elucidation of Nucleophilic Substitution Pathways

Tert-butyl benzenesulfonate (B1194179) is a sulfonate ester that features a benzenesulfonate group, which is an excellent leaving group, attached to a tertiary alkyl group. This structure heavily influences its behavior in nucleophilic substitution reactions, favoring a dissociative pathway over an associative one.

Role as a Leaving Group in SN1 and SN2 Reactions

The reactivity of tert-butyl benzenesulfonate in nucleophilic substitution reactions is predominantly governed by the SN1 (Substitution Nucleophilic Unimolecular) mechanism. The primary reason for this is the structure of the tertiary alkyl group. The first step in an SN1 reaction is the spontaneous, rate-determining dissociation of the substrate to form a carbocation and a leaving group. chemicalnote.commercer.edulibretexts.org In this case, the C-O bond breaks heterolytically, yielding a relatively stable tertiary butyl carbocation and the benzenesulfonate anion. youtube.com

The stability of the tert-butyl carbocation is a key driving force for the SN1 pathway. This stability arises from hyperconjugation, where the electrons from the C-H bonds of the adjacent methyl groups help to delocalize the positive charge. Tertiary carbocations are among the most stable carbocations, making their formation more favorable than that of primary or secondary carbocations. libretexts.org

Conversely, the SN2 (Substitution Nucleophilic Bimolecular) pathway is highly disfavored for this compound. The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. purechemistry.org The bulky nature of the three methyl groups surrounding the central carbon in the tert-butyl group creates significant steric hindrance. purechemistry.org This steric bulk effectively blocks the nucleophile's backside attack, making the transition state for an SN2 reaction energetically inaccessible. youtube.com Therefore, substrates with tertiary carbons are generally unreactive in SN2 reactions. pitt.edu

Kinetic and Thermodynamic Aspects of Leaving Group Ability

The efficiency of a leaving group is determined by its ability to stabilize the negative charge it acquires after bond cleavage. Good leaving groups are typically the conjugate bases of strong acids. pitt.edupressbooks.pub Benzenesulfonic acid is a strong acid, which means its conjugate base, the benzenesulfonate anion, is very stable and a weak base.

Rate Law for SN1: Rate = k[R-LG], where R-LG is this compound.

The table below compares the general characteristics of good and poor leaving groups.

FeatureGood Leaving Group (e.g., Benzenesulfonate)Poor Leaving Group (e.g., Hydroxide)
Basicity Weak BaseStrong Base
Stability High (charge is stabilized)Low (charge is not well stabilized)
Conjugate Acid pKa Low (strong acid)High (weak acid)
Effect on Reaction Rate Accelerates reactionSlows or prevents reaction

Stereochemical Outcomes in Substitution Reactions

The stereochemistry of an SN1 reaction is a direct consequence of its mechanism involving a carbocation intermediate. chemicalnote.comchemistrysteps.com The carbocation formed upon the departure of the benzenesulfonate group from a chiral substrate is sp²-hybridized and has a planar geometry. youtube.comchemistrysteps.comlibretexts.org

This planar structure allows the incoming nucleophile to attack from either face of the carbocation with nearly equal probability. libretexts.org

Attack from the front side (the same side the leaving group departed from) results in a product with retention of the original stereochemical configuration.

Attack from the back side results in a product with inversion of the original configuration.

Because the attack from either side is almost equally likely, an SN1 reaction starting with a single, pure enantiomer will typically produce a nearly 50:50 mixture of the two enantiomeric products. libretexts.org This mixture is known as a racemic mixture, and the process is called racemization. libretexts.org In practice, a slight excess of the inversion product is often observed. This is attributed to the formation of an "ion pair," where the departing leaving group temporarily shields the front face of the carbocation, making the backside more accessible to the incoming nucleophile. libretexts.org

Examination of Electrophilic Aromatic Substitution Mechanisms

This section focuses on the influence of the tert-butyl group on the benzene (B151609) ring during electrophilic aromatic substitution (EAS) reactions, such as sulfonation.

Influence of the Tert-butyl Group on Reactivity and Selectivity

The tert-butyl group attached to a benzene ring influences the rate (reactivity) and position of attack (selectivity) of incoming electrophiles.

Reactivity: Alkyl groups are generally considered activating groups in electrophilic aromatic substitution. They donate electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. The tert-butyl group, through its electron-donating nature, stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, thereby lowering the activation energy and increasing the reaction rate.

Selectivity (Directing Effects): The tert-butyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. This is because the electron-donating inductive effect provides the greatest stabilization to the arenium ion intermediates when the electrophile attacks at these positions. However, the most significant feature of the tert-butyl group is its large steric bulk. This bulkiness severely hinders the approach of an electrophile to the ortho positions. As a result, substitution at the para position is strongly favored, often leading to the para-substituted product almost exclusively.

The nitration of tert-butylbenzene (B1681246) provides a clear example of this effect.

Product IsomerPercentage Yield
ortho-nitro-tert-butylbenzene16%
meta-nitro-tert-butylbenzene8%
para-nitro-tert-butylbenzene75%
(Data for the nitration of tert-butylbenzene)

Mechanistic Steps of Sulfonation with Bulky Aromatic Substrates

The sulfonation of a bulky aromatic substrate like tert-butylbenzene follows the general three-step mechanism of electrophilic aromatic substitution. The electrophile in this reaction is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from concentrated sulfuric acid.

Generation of the Electrophile: Two molecules of sulfuric acid react to form sulfur trioxide, a hydronium ion, and a bisulfate ion. 2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich π system of the tert-butylbenzene ring attacks the electrophilic sulfur atom of SO₃. This step is the rate-determining step. The attack can occur at the ortho, meta, or para positions, each forming a different resonance-stabilized carbocation intermediate (arenium ion).

Para Attack: The positive charge in the arenium ion intermediate can be delocalized onto the carbon atom bearing the tert-butyl group. This is the most stable intermediate because the electron-donating alkyl group helps to stabilize the adjacent positive charge, and there is minimal steric hindrance.

Ortho Attack: While electronically similar to para attack in terms of carbocation stability, this pathway is sterically hindered by the bulky tert-butyl group, making the transition state higher in energy and the intermediate less likely to form.

Meta Attack: The positive charge in this intermediate is never located on the carbon atom attached to the tert-butyl group. Therefore, it does not benefit as much from the stabilizing inductive effect of the alkyl group, making it less stable than the ortho or para intermediates.

Deprotonation to Restore Aromaticity: A base in the mixture, typically HSO₄⁻ or H₂O, removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final product, p-tert-butylbenzenesulfonic acid. The sulfonation reaction is notably reversible.

Due to the combination of electronic stabilization and steric factors, the sulfonation of tert-butylbenzene overwhelmingly yields the para product.

Reaction Pathway Analysis in Derivatization Processes

The reaction pathways of this compound in derivatization processes are fundamentally dictated by its molecular structure. The compound consists of a tertiary alkyl group (tert-butyl) bonded to an excellent leaving group, the benzenesulfonate anion. This combination of steric hindrance and leaving group stability channels its chemical transformations primarily through unimolecular mechanisms involving a carbocation intermediate, while effectively precluding bimolecular pathways that require direct nucleophilic attack on the central carbon.

Exclusion of the SN2 Pathway

The bimolecular nucleophilic substitution (SN2) mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. In the case of this compound, the electrophilic α-carbon is shielded by three bulky methyl groups. This arrangement creates significant steric hindrance, which physically blocks the trajectory a nucleophile would need to take to displace the benzenesulfonate group. libretexts.orglibretexts.orgyoutube.com Consequently, the transition state for an SN2 reaction is highly destabilized and energetically unfavorable, making this pathway non-viable for this substrate.

Dominance of SN1 and E1 Pathways

Given the inability to undergo SN2 reactions, this compound favors unimolecular pathways (SN1 and E1) that proceed through a common intermediate. lumenlearning.comlibretexts.org

Step 1: Formation of a Stable Carbocation The rate-determining step for both SN1 and E1 reactions is the spontaneous, unimolecular dissociation of the substrate. libretexts.orgpressbooks.pub The benzenesulfonate group is an excellent leaving group due to the resonance stabilization of its resulting negative charge. Its departure generates a planar, sp²-hybridized tert-butyl carbocation. byjus.com This tertiary carbocation is relatively stable due to the positive inductive effects of the three methyl groups, which donate electron density to the positively charged carbon. pressbooks.pubpsiberg.com

Step 2 (Competing Pathways): Nucleophilic Attack vs. Elimination Following its formation, the carbocation intermediate can undergo one of two competing reactions:

SN1 Pathway: A nucleophile can attack the electrophilic center of the planar carbocation. psiberg.com This step is typically fast. If the nucleophile is the solvent molecule (e.g., water or an alcohol), the process is termed solvolysis. amherst.edulibretexts.org This pathway leads to the formation of a substitution product, such as tert-butyl alcohol or a tert-butyl ether.

E1 Pathway: A weak base, often the solvent, can abstract a β-hydrogen (a hydrogen on a carbon adjacent to the carbocation center). lumenlearning.com This results in the formation of a double bond, yielding an elimination product, which for this substrate is 2-methylpropene (isobutylene). libretexts.org

Since both SN1 and E1 pathways originate from the same carbocation intermediate, they are in direct competition, and derivatization reactions often yield a mixture of substitution and elimination products. lumenlearning.comlibretexts.org The ratio of these products is influenced by several factors, including the strength of the nucleophile/base, solvent polarity, and temperature. Higher temperatures generally favor the E1 pathway as elimination reactions tend to have higher activation energies and are more entropically favored. lumenlearning.com

Influence of Reaction Conditions on Pathway Selection

The outcome of derivatization reactions involving this compound is highly dependent on the chosen conditions. The following table summarizes the general effects on the competition between SN1 and E1 pathways.

Reaction TypeNucleophile/Base CharacteristicsSolventTemperatureMajor Product(s)
SN1 Favored Weakly basic, good nucleophile (e.g., H₂O, ROH, Cl⁻)Polar Protic (e.g., water, ethanol)Low to ModerateSubstitution Product (e.g., tert-Butyl alcohol, tert-Butyl ether)
E1 Favored Weakly basic, poor nucleophilePolar Protic (e.g., water, ethanol)HighElimination Product (2-Methylpropene)

The E2 Pathway Consideration

While SN1 and E1 are the predominant pathways in neutral or acidic conditions with weak bases, the bimolecular elimination (E2) pathway can occur under specific conditions. The use of a strong, sterically hindered base, such as potassium tert-butoxide, favors the E2 mechanism. chemistrysteps.comlibretexts.org In this concerted reaction, the base removes a β-hydrogen at the same time as the benzenesulfonate leaving group departs, bypassing the formation of a carbocation intermediate and leading directly to 2-methylpropene. chemistrysteps.com

Applications of Tert Butyl Benzenesulfonate in Sophisticated Organic Synthesis

Utilization as a Versatile Reagent for Functional Group Interconversions

Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic modification of molecules. Tert-butyl benzenesulfonate (B1194179) participates in these transformations primarily through reactions involving its sulfonate moiety.

Sulfonylation Reactions in Organic Chemistry

Sulfonylation is the process of attaching a sulfonyl group (-SO2R) to a molecule. While sulfonyl chlorides are more common sulfonating agents, tert-butyl benzenesulfonate can also act as a sulfonylating agent. smolecule.com In these reactions, a nucleophile attacks the sulfur atom, leading to the transfer of the benzenesulfonyl group. This is particularly useful in the synthesis of various sulfonic acid derivatives. smolecule.com For instance, sulfinic acids can be employed as sulfonylating agents in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to achieve the oxo-sulfonylation of certain heterocyclic compounds. organic-chemistry.org

Facilitation of Challenging Nucleophilic Substitutions

The benzenesulfonate group is an excellent leaving group, making this compound a competent substrate for nucleophilic substitution reactions. In this context, the molecule can act as a tert-butylating agent. The reaction typically proceeds via an SN1 mechanism due to the stability of the tertiary carbocation formed upon the departure of the benzenesulfonate anion.

This reactivity allows for the introduction of the sterically bulky tert-butyl group onto various nucleophiles. While sulfonate esters are known to be potent electrophiles, the reactivity is influenced by the steric hindrance of the alkyl group. nih.gov The tert-butyl group's bulk can make it resistant to nucleophilic displacement under certain conditions, a property that is leveraged in the design of protecting groups for sulfonic acids. nih.gov

Role as a Synthetic Intermediate for Advanced Chemical Structures

Beyond its role as a reagent, this compound serves as a key intermediate in the synthesis of more complex molecules. smolecule.com Its utility is particularly noted in the preparation of pharmaceuticals and agrochemicals. The tert-butyl group is frequently used as a protecting group for various functionalities, including sulfonamides, due to its stability under many conditions and its susceptibility to cleavage under specific acidic conditions. chemicalbook.com For example, the related compound, tert-butyl sulfinamide, is recognized as an excellent ammonia (B1221849) surrogate for palladium-catalyzed amination reactions to form anilines and indoles with sensitive functional groups. chemicalbook.com

Implementation in Stereoselective Synthesis

The application of this compound specifically in stereoselective synthesis is not widely documented in readily available literature. However, chiral transient directing groups are a known strategy in enantioselective C-H bond functionalization. snnu.edu.cn In this approach, a chiral catalyst, such as an amino acid like L-tert-leucine, reversibly reacts with a substrate to form a chiral directing group in situ. nih.gov This directs a metal catalyst to a specific C-H bond, enabling enantioselective transformations. While this highlights the importance of the tert-butyl moiety in chiral auxiliaries (L-tert-leucine), it does not directly involve this compound as the key reagent for inducing stereoselectivity.

Development of Directing Group Strategies in Aromatic Functionalization

The substituents on a benzene (B151609) ring play a crucial role in directing the position of subsequent electrophilic aromatic substitution reactions. The tert-butyl group and the sulfonate group in this compound both influence the regioselectivity of such reactions.

The Tert-Butyl Group : As an alkyl group, the tert-butyl group is an ortho-, para-director and an activating group. It donates electron density to the aromatic ring through an inductive effect, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack. stackexchange.com However, due to its significant steric bulk, the para-product is heavily favored over the ortho-product. For example, the nitration of t-butylbenzene yields a product ratio of approximately 12% ortho, 8.5% meta, and 79.5% para. stackexchange.com

The Sulfonate Group : The benzenesulfonate group (-OSO2Ph) is a deactivating group and a meta-director for electrophilic aromatic substitution. The sulfur atom is in a high oxidation state and is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack.

In a different strategic approach, the related aryl tert-butyl sulfone group (-SO2-t-Bu) has been effectively utilized as an ortho-directing group in metalation reactions (directed ortho metalation or DoM). acs.org This strategy allows for functionalization at the position adjacent to the sulfone group, a transformation not achievable through classical electrophilic substitution. acs.org

Computational and Theoretical Studies on Tert Butyl Benzenesulfonate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictate its structure and reactivity.

The molecular properties of tert-butyl benzenesulfonate (B1194179) are significantly influenced by the interplay of steric and electronic effects originating from its constituent functional groups.

Steric Effects: The most prominent feature of the tert-butyl group is its significant steric bulk. This large, three-dimensional structure creates considerable steric hindrance around the point of its attachment to the benzenesulfonate moiety. This hindrance can impede the approach of reactants, thereby influencing reaction rates and pathways. For instance, in reactions involving nucleophilic attack at the sulfur atom or substitution on the benzene (B151609) ring, the tert-butyl group can sterically shield these sites, favoring attack at less hindered positions. nih.govnih.govresearchgate.netnih.gov In electrophilic aromatic substitution, this bulkiness strongly directs incoming electrophiles to the para-position, as the ortho-positions are sterically blocked. researchgate.net

Computational methods can quantify these effects by calculating parameters such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. These calculations reveal regions of high or low electron density, predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of Aromatic Compounds (Note: This table is illustrative, based on typical values for related compounds, as specific data for tert-butyl benzenesulfonate is not readily available in the cited literature.)

PropertyBenzeneTert-butylbenzene (B1681246)Benzenesulfonic Acid
HOMO Energy (eV) -6.7-6.5-7.2
LUMO Energy (eV) -1.2-1.1-2.5
HOMO-LUMO Gap (eV) 5.55.44.7
Dipole Moment (Debye) 0.00.63.5

This interactive table demonstrates how substituents alter the electronic properties of the benzene ring. The HOMO-LUMO gap is an indicator of chemical reactivity.

The process involves:

Geometry Optimization: Calculating the lowest energy structure for reactants, products, and any intermediates.

Transition State (TS) Search: Locating the first-order saddle point on the potential energy surface that connects reactants and products. This TS structure represents the highest energy point along the reaction coordinate. nih.govwesleyan.edunih.gov

Frequency Calculation: Confirming the nature of the optimized structures. A true minimum (reactant or product) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

For this compound, this methodology can be applied to predict the feasibility and mechanism of reactions such as nucleophilic substitution at the sulfonyl sulfur or hydrolysis of the ester bond. For example, in a hypothetical S(_N)2 reaction with a nucleophile, DFT calculations could model the approach of the nucleophile, the structure of the pentacoordinate sulfur transition state, and the departure of the tert-butoxide leaving group. The calculated activation energy would provide a quantitative measure of the reaction rate. nih.govsigmaaldrich.com Studies on related molecules, such as tert-butylbenzenium ions, have successfully used DFT (B3LYP) and composite methods (G3B3, CBS-QB3) to determine the energies of isomers and the transition states that connect them. upenn.edu

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy for electronic properties, it is computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative for studying the physical behavior of molecules, such as aggregation and conformational changes. These methods treat atoms as balls and bonds as springs, using classical physics to model molecular motion.

Benzenesulfonate derivatives with alkyl chains are known for their surfactant properties, meaning they can accumulate at interfaces (like oil-water or air-water) and form aggregates such as micelles. Although the tert-butyl group is a relatively short and branched alkyl group, this compound possesses amphiphilic character.

Molecular dynamics simulations are particularly well-suited to model these phenomena. In a typical simulation, a system containing many molecules of this compound and a solvent (e.g., water, or a water-oil mixture) is constructed. The trajectories of all atoms are then calculated over time by solving Newton's equations of motion, governed by a force field (e.g., CHARMM, COMPASS). nih.govnih.gov

These simulations can reveal:

Interfacial Adsorption: How individual molecules orient themselves at an interface to minimize energy, with the polar sulfonate headgroup interacting with the aqueous phase and the nonpolar tert-butyl and benzene parts associating with the nonpolar phase or air. nih.govupenn.eduresearchgate.net

Aggregation and Micelle Formation: The process by which molecules spontaneously assemble into larger structures (aggregates or micelles) above a certain concentration. Simulations can determine the critical micelle concentration (CMC), aggregate size and shape, and the packing of molecules within the aggregate. researchgate.net

Monolayer Properties: For molecules adsorbed at a surface, MD can calculate properties like surface pressure, interfacial tension, and the mechanical stability of the resulting monolayer. Studies on linear alkyl benzenesulfonates have shown how molecular structure affects packing and interfacial tension. researchgate.netupenn.eduresearchgate.net

Table 2: Illustrative Interfacial Properties from MD Simulations of Alkyl Benzenesulfonate Isomers (Note: Data is based on findings for linear alkyl benzenesulfonates to illustrate the type of information generated by MD simulations.) upenn.eduresearchgate.net

Surfactant StructureInterfacial Area per Molecule (Ų)Interfacial Tension (mN/m)Monolayer Behavior
Linear Alkyl (para) 45.55.2Forms stable monolayer
Linear Alkyl (ortho) 52.16.8Less ordered packing
Branched Alkyl 58.38.1Disordered monolayer, prone to collapse

This interactive table shows how the position and structure of the alkyl group on a benzenesulfonate surfactant can influence its behavior at an oil-water interface, as predicted by molecular dynamics simulations.

Conformational Analysis: This involves studying the different spatial arrangements (conformations or conformers) of a molecule that arise from rotation around its single bonds. For this compound, key rotations exist around the C(ring)–S bond and the S–O–C(tert-butyl) bonds. The bulky tert-butyl group creates significant steric hindrance, which restricts free rotation and leads to distinct, energetically preferred conformations. upenn.edu Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a rotational energy profile that identifies the most stable (lowest energy) conformers.

Molecular Recognition Studies: These studies investigate how a molecule (a ligand) binds to a receptor, typically a protein or other biological macromolecule. Molecular docking is a primary computational technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Docking simulations for this compound or its close analogs involve:

Defining a binding site on a target protein.

Generating multiple possible conformations of the ligand.

Placing these conformations into the binding site and calculating a "docking score" that estimates the binding affinity.

Studies on structurally similar compounds, such as 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, have used docking to explore binding to enzymes like DNA gyrase. researchgate.net These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. The tert-butyl group often participates in hydrophobic interactions within nonpolar pockets of the binding site. nih.govresearchgate.net

Table 3: Example of Molecular Docking Results for a Tert-butyl Benzenesulfonamide (B165840) Derivative with DNA Gyrase (Data is illustrative, based on a study of a related sulfonamide.) researchgate.net

Docking ParameterValue
Binding Energy (kcal/mol) -7.5
Key Interacting Residues Asp73, Gly77, Arg76
Types of Interactions Hydrogen bond with Asp73, Hydrophobic interaction with surrounding residues

This table summarizes typical output from a molecular docking study, showing the predicted binding affinity and the specific interactions that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. The fundamental principle is that the structure of a molecule determines its properties and activities.

A QSAR model is built using a "training set" of molecules for which the activity is known. For each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

A mathematical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is then developed to correlate these descriptors with the observed activity. Once validated, the QSAR model can be used to predict the activity of new, untested compounds.

In the context of this compound, a QSAR model could be developed if it were part of a series of related sulfonate esters tested for a specific activity, such as enzyme inhibition or antimicrobial effects. The model could help identify which structural features (e.g., the size of the alkyl group, substituents on the benzene ring) are most important for enhancing the desired activity, thereby guiding the design of more potent molecules.

Advanced Analytical Methodologies in Tert Butyl Benzenesulfonate Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of tert-butyl benzenesulfonate (B1194179). It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the identity and assess the purity of tert-butyl benzenesulfonate. The ¹H NMR spectrum exhibits characteristic signals that correspond to the distinct types of protons in the molecule. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet, a result of the rapid rotation around the carbon-carbon bonds, which makes them magnetically identical. nih.govacdlabs.com This singlet is a prominent and easily identifiable feature in the spectrum. The protons on the benzene (B151609) ring appear as a more complex multiplet in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton. It shows distinct signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, as well as signals for the carbons of the phenyl ring. The precise chemical shifts of these signals are indicative of their electronic environment and are used to confirm the compound's structure. rsc.org Purity can be assessed by the absence of signals from impurities.

Below is a table summarizing typical NMR data for this compound. rsc.org

NucleusGroupTypical Chemical Shift (δ, ppm)Multiplicity
¹H-C(CH₃)₃~1.35Singlet (s)
¹H-C₆H₅~7.5 - 7.9Multiplet (m)
¹³C-C(CH₃)₃~30
¹³C-C(CH₃)₃~85
¹³C-C₆H₅~127 - 135

For more complex molecular systems or for unambiguous assignment of all signals, advanced two-dimensional (2D) NMR techniques are invaluable. nptel.ac.inresearchgate.net Although often unnecessary for a simple molecule like this compound, these methods are crucial in research where the sulfonate is part of a larger, more intricate structure.

Correlation Spectroscopy (COSY): This experiment would show correlations between protons that are coupled to each other. In this compound, it would highlight the coupling interactions among the protons on the benzene ring, helping to assign their specific positions.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton singlet to the methyl carbon signal of the tert-butyl group and the aromatic proton signals to their corresponding ring carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This could be used to confirm the connectivity between the tert-butyl group and the sulfonate group, and between the sulfonate group and the phenyl ring, by observing correlations between the tert-butyl protons and the quaternary carbon, and between the phenyl protons and the carbon atom bonded to the sulfur.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. mdpi.com For this compound (C₁₀H₁₄O₃S), the theoretical exact mass can be calculated. An HRMS analysis would yield a measured mass that matches this theoretical value to within a few parts per million, unequivocally confirming the molecular formula and distinguishing it from other isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. japsonline.comnih.gov It is particularly useful for monitoring the progress of reactions that produce or consume this compound. nih.gov The GC component separates the various compounds in a reaction mixture based on their volatility and interaction with the chromatography column. As each separated compound elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules and then detects the mass-to-charge ratio of the molecular ion and any fragment ions produced. The fragmentation pattern is a reproducible "fingerprint" for a given compound. For this compound, common fragmentation pathways would likely involve the cleavage of the tert-butyl group, a highly stable carbocation, or the loss of a methyl radical from the tert-butyl group. researchgate.netresearchgate.net The combination of the retention time from the GC and the mass spectrum provides a high degree of confidence in the identification and quantification of the target compound in a complex mixture. researchgate.net

Chromatographic Techniques for Separation and Quantification in Research

Chromatographic methods are essential for the isolation, purification, and quantification of this compound in research settings. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for qualitatively monitoring reaction progress. rsc.org By spotting a small amount of the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product, this compound.

Flash Column Chromatography: This technique is a preparative method used to purify the compound from a reaction mixture on a larger scale. The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system, allowing for the separation of this compound from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for both the separation and precise quantification of compounds in a mixture. nih.gov A solution containing this compound is pumped through a column packed with a stationary phase. The compound's retention time is characteristic under specific conditions (e.g., column type, mobile phase, flow rate). By comparing the peak area to a calibration curve generated from standards of known concentration, the exact amount of this compound in a sample can be determined.

Gas Chromatography (GC): As a standalone technique, GC is used to separate and analyze compounds that can be vaporized without decomposition. google.com It is effective for assessing the purity of this compound and quantifying it in mixtures with other volatile components.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for analyzing the non-volatile or thermally unstable compounds often present in the reaction mixtures of this compound synthesis and subsequent reactions. The principle of HPLC relies on the differential partitioning of analytes between a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure. biomedpharmajournal.org

In the context of this compound research, HPLC is employed to monitor the progress of its synthesis, for instance, from the reaction of benzenesulfonyl chloride with tert-butyl alcohol. A typical analysis would involve periodically taking aliquots from the reaction mixture and injecting them into the HPLC system. The resulting chromatogram allows for the quantification of reactants, the formation of the this compound product, and the detection of any byproducts or impurities.

The selection of the stationary and mobile phases is critical for achieving effective separation. whitman.edu For a moderately polar compound like this compound, reversed-phase HPLC is often the method of choice. In this mode, the stationary phase is non-polar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. whitman.edu The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase; more non-polar compounds are retained longer on the column.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Column C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle sizeProvides a non-polar stationary phase for reversed-phase separation.
Mobile Phase Isocratic or Gradient elution with Acetonitrile/Water mixtureElutes the components from the column. A gradient can be used to improve resolution for complex mixtures.
Flow Rate 1.0 mL/minEnsures optimal separation efficiency and reasonable analysis time.
Detector UV Detector at 254 nmThe benzene ring in this compound absorbs UV light, allowing for sensitive detection.
Injection Volume 10 µLA small, precise volume of the reaction mixture is introduced into the system.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.

By developing a suitable HPLC method, researchers can obtain high-resolution separation of the components in the reaction mixture. researchgate.net This allows for the construction of kinetic profiles by plotting the concentration of reactants and products over time, providing valuable insights into the reaction mechanism and rate. bridgewater.edu

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and thermally stable compounds. researchgate.net In research involving this compound, GC is primarily used to analyze volatile starting materials, solvents, or byproducts associated with its synthesis or degradation. For example, the purity of the tert-butyl alcohol reactant could be assessed by GC. A common byproduct of reactions involving tert-butyl groups is isobutene, a highly volatile gas that is readily analyzed by GC.

The technique separates components of a vaporized sample based on their distribution between a gaseous mobile phase and a stationary phase contained within a long, thin capillary column. mdpi.com The choice of the stationary phase is crucial for effective separation and is selected based on the polarity of the analytes.

For the analysis of volatile organic compounds (VOCs) in the context of this compound research, a GC system is often coupled with a mass spectrometer (GC-MS). researchgate.net This combination provides not only the retention time of a compound from the chromatograph but also its mass spectrum, which offers a high degree of confidence in its identification. researchgate.net Sample introduction techniques like headspace analysis are particularly useful for detecting trace volatile compounds in liquid or solid samples without injecting the non-volatile matrix. researchgate.net

Table 2: Representative GC-MS Parameters for Volatile Byproduct Analysis

ParameterConditionPurpose
Column DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA common, non-polar column suitable for a wide range of volatile organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minThe inert mobile phase that carries the sample through the column.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Start at 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/minA temperature gradient separates compounds based on their boiling points and column interactions.
Detector Mass Spectrometer (MS)Provides mass-to-charge ratio data for confident compound identification.
Ion Source Temp. 230 °CTemperature at which sample molecules are ionized.
Mass Range 35-400 amuScans a range of mass-to-charge ratios to detect various potential fragments and molecular ions.

GC analysis is essential for ensuring the purity of reagents and for identifying and quantifying volatile impurities or degradation products, which is critical for understanding reaction pathways and ensuring the quality of the final product. shimadzu.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques are vital for elucidating the molecular structure of compounds. Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. uobabylon.edu.iq Different functional groups absorb IR radiation at characteristic frequencies, making the IR spectrum a molecular "fingerprint." For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its key structural features.

The sulfonate group (R-SO₂-O-R') gives rise to strong, characteristic stretching vibrations. The asymmetric and symmetric stretching of the S=O bonds are particularly prominent and are expected in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively. The C-O stretching vibration from the ester linkage and the S-O stretch would also be present. The tert-butyl group is identifiable by its characteristic C-H stretching and bending vibrations. The benzene ring will show aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3030 - 3100Medium to Weak
Alkyl C-H (tert-butyl)Stretch2870 - 2960Strong
Aromatic C=CStretch1450 - 1600Medium to Weak
Sulfonyl (S=O)Asymmetric Stretch1350 - 1380Strong
Sulfonyl (S=O)Symmetric Stretch1160 - 1180Strong
C-OStretch1000 - 1100Strong

Analysis of the IR spectrum allows for the confirmation of the presence of the key sulfonate ester, tert-butyl, and phenyl functional groups, thereby verifying the identity of the synthesized compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which results in the promotion of electrons from a ground state to a higher energy excited state. utp.edu.mypsu.edu The parts of a molecule that absorb light in this region are known as chromophores. In this compound, the primary chromophore is the benzene ring.

The benzene ring exhibits characteristic absorptions in the UV region due to π → π* electronic transitions. uobabylon.edu.iq It typically shows a strong absorption band (the E2-band) around 204 nm and a weaker, structured absorption band (the B-band) around 254 nm. The presence of the sulfonate substituent on the benzene ring can cause a slight shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption bands. uobabylon.edu.iq UV-Vis spectroscopy is a valuable tool for quantitative analysis, as the amount of light absorbed is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. uobabylon.edu.iq

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

TransitionChromophoreApproximate λmax (nm)Molar Absorptivity (ε)
π → π* (E2-band)Benzene Ring~210High
π → π* (B-band)Benzene Ring~265Low to Medium

By analyzing the UV-Vis spectrum, researchers can confirm the presence of the aromatic system and perform quantitative measurements of this compound in solution.

Future Research Directions and Perspectives

Innovations in Environmentally Benign Synthetic Routes

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For sulfonate esters like tert-butyl benzenesulfonate (B1194179), future research is aimed at replacing traditional synthetic routes, which often rely on hazardous reagents and produce significant waste, with more environmentally friendly alternatives.

One promising avenue is the move away from the use of sulfonyl chlorides, which are known for their instability and hazardous nature. nih.gov Recent advancements have demonstrated the synthesis of sulfonic esters using visible-light-induced multicomponent reactions. nih.gov This approach utilizes arylazo sulfones, alcohols, and a sulfur dioxide surrogate, DABSO (DABCO·(SO2)2), under mild conditions, thereby avoiding harsh reagents. nih.gov Another green strategy involves the use of recyclable ionic liquids, which can act as both the solvent and the nucleophilic reagent in substitution reactions of sulfonate esters. organic-chemistry.org This method is attractive because it uses stoichiometric amounts of the ionic liquid without needing additional solvents or activating agents, and the ionic liquids can be readily recycled. organic-chemistry.org

Further innovations focus on the direct coupling of sulfonic acids or their salts with alcohols. New methods using reagents like triphenylphosphine (B44618) ditriflate enable this direct conversion, providing a fundamentally new approach to forming sulfonate esters. nih.gov Research into bio-based feedstocks also presents a significant opportunity for greening the synthesis of related compounds. researchgate.netresearchgate.net The valorization of sugars and cellulose (B213188) to produce high-value chemical compounds is a promising alternative to petrochemical processes, aiming to enhance sustainability and reduce the environmental impact of the chemical industry. researchgate.net

Synthetic ApproachKey FeaturesEnvironmental Benefit
Visible-Light-Induced SynthesisUses arylazo sulfones, alcohols, and a SO₂ surrogate; photocatalyst-free. nih.govAvoids hazardous sulfonyl chlorides; mild reaction conditions. nih.gov
Ionic Liquid-Mediated ReactionsIonic liquids [bmim][X] act as both solvent and reagent. organic-chemistry.orgEliminates need for additional solvents; reagents are recyclable. organic-chemistry.org
Direct Coupling of Sulfonic AcidsEmploys reagents like triphenylphosphine ditriflate to couple sulfonic acids with alcohols. nih.govProvides a more direct route, potentially reducing steps and waste. nih.gov
Bio-based FeedstocksUtilizes renewable resources like fructose (B13574) to generate sulfonate-based molecules. researchgate.netReduces reliance on petrochemicals; improves sustainability. researchgate.net

Exploration of Novel Reactivity and Selectivity Patterns

The tert-butyl group on the benzene (B151609) ring of tert-butyl benzenesulfonate significantly influences its reactivity, offering opportunities for novel chemical transformations and precise control over reaction selectivity. This sterically bulky group is a key feature that researchers are exploring to direct the outcomes of various reactions.

A well-established but continually explored area is the use of the tert-butyl group as a "blocking group" in electrophilic aromatic substitution. masterorganicchemistry.com Because of its size, a tert-butyl group directs incoming electrophiles almost exclusively to the para-position. masterorganicchemistry.com More importantly, it can be used to temporarily block the para-position, forcing substitution to occur at the ortho-position, after which the tert-butyl group can be removed. masterorganicchemistry.comyoutube.com This strategy provides a powerful tool for synthesizing specific isomers that would otherwise be difficult to obtain. masterorganicchemistry.com Future research will likely focus on refining the conditions for installing and removing this group to improve compatibility with a wider range of functional groups.

Beyond its role as a blocking group, the interplay between the tert-butyl and sulfonate groups can lead to complex and novel reactivity. Studies on related compounds, such as 4-tert-butyl-2,6-dimethylbenzenesulfonamide, have revealed intricate acid-catalyzed condensation and rearrangement reactions. nih.gov These investigations have shown that aldehydes can act as reducing agents in the formation of disulfanes from aromatic sulfonamides and that Friedel-Crafts-type reactions can occur between the sulfonamide and an aromatic solvent. nih.gov Exploring analogous reactions with this compound could uncover new domino reactions and synthetic pathways to valuable organic sulfones and sulfanes. nih.gov The sulfonate ester moiety itself is also a target for novel transformations, with research into new coupling reactions and functional group interconversions continuing to be an active area.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of advanced technologies like continuous flow chemistry and automated synthesis is set to revolutionize the production of fine chemicals, including this compound. These platforms offer precise control over reaction parameters, leading to enhanced safety, improved yield and purity, and seamless scalability from the lab to industrial production. mt.comseqens.com

Automated synthesis platforms can further accelerate research by enabling the rapid screening of reaction conditions and the creation of libraries of related compounds. The synthesis of substituted amide derivatives has been demonstrated in automated library formats, and similar principles can be applied to sulfonate esters. researchgate.net By combining automated platforms with flow reactors, researchers can systematically explore the reactivity of this compound and develop optimized synthetic protocols with high efficiency and minimal manual intervention.

TechnologyAdvantages for this compound SynthesisFuture Research Focus
Continuous Flow Chemistry Enhanced safety for exothermic reactions; precise control over temperature and pressure; improved yield and purity; rapid optimization and scalability. mt.comseqens.comDevelopment of dedicated flow protocols; optimization of reaction variables for sulfonate ester formation; scale-up studies. seqens.com
Automated Synthesis High-throughput screening of catalysts and reaction conditions; rapid synthesis of compound libraries for reactivity studies. researchgate.netIntegration with flow systems; development of automated protocols for multi-step synthesis involving sulfonate esters.

Development of this compound as a Design Motif for Advanced Materials

The distinct structural features of this compound—a bulky, hydrophobic tert-butyl group and a polar, functionalizable sulfonate group—make it an attractive design motif for the creation of advanced materials with tailored architectures. Research in this area focuses on incorporating this structure into polymers and other macromolecules to control their assembly and fundamental characteristics, separate from the specific end-use properties of the material.

In polymer science, monomers containing tert-butyl and sulfonate groups are used to construct block copolymers with well-defined domains. For instance, hydrogenated tert-butyl styrene-isoprene-styrene block copolymers can be synthesized and subsequently sulfonated. mdpi.com The tert-butyl group can act as a structural placeholder or a protective group that prevents the polymer from dissolving, thereby maintaining mechanical integrity, while the introduction of sulfonic acid groups imparts specific functionalities. mdpi.com This allows for the creation of materials with controlled hydrophilic and hydrophobic regions.

Similarly, sulfonated monomers like 2-acrylamido-tertiary-butyl sulfonic acid (ATBS) are incorporated into polymer chains to influence their behavior in solution and their thermal stability. researchgate.net The presence of the bulky tert-butyl group alongside the sulfonate moiety can affect polymer chain conformation and intermolecular interactions. Future research will likely explore the use of this compound derivatives as monomers or functionalizing agents in polymerization reactions. The goal is to leverage its unique steric and electronic profile to design novel polymer architectures, such as self-assembling block copolymers, functional coatings, and membranes, where the this compound unit serves as a key structural building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for tert-butyl benzenesulfonate in laboratory settings?

  • Methodology : A common approach involves reacting benzenesulfonic acid with tert-butyl hydroperoxide in an ether solution under controlled conditions. For example, tri(meta-tolyl)antimony can act as a substrate, with tert-butyl hydroperoxide as an oxidizing agent, yielding this compound derivatives. Recrystallization from toluene is recommended for purification .
  • Key Parameters : Maintain a 1:2:1 molar ratio (substrate:acid:hydroperoxide), room temperature, and 24-hour reaction time for optimal yield (e.g., 86% reported in a study) .

Q. What safety precautions are critical when handling tert-butyl hydroperoxide in synthesis?

  • Safety Protocol :

  • Store in airtight containers at low temperatures (e.g., freezer) to prevent decomposition .
  • Use explosion-proof equipment and avoid sparks or open flames during transfers .
  • Ground metal containers to minimize static discharge risks .

Q. How can chromatographic techniques be applied to analyze this compound purity?

  • Analytical Methods :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) .
  • LC-MS/MS : The SCIEX Triple Quad 3500 system enables sensitive quantification, with calibration curves validated for trace impurity detection (e.g., methyl benzenesulfonate) .

Advanced Research Questions

Q. How do computational methods like DFT studies elucidate reaction mechanisms involving this compound?

  • Mechanistic Insights : DFT calculations reveal energy barriers for esterification pathways. For instance, methyloxonium cation interactions with benzenesulfonate anions show SN2 activation barriers of ~39.1 kJ/mol (gas phase), aligning with experimental kinetic data .
  • Application : Use Gaussian or ORCA software to model transition states and optimize geometries, incorporating solvent effects via continuum models (e.g., PCM) .

Q. What challenges arise in resolving crystal structures of this compound derivatives?

  • Crystallography Considerations :

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) and refine anisotropic displacement parameters for non-hydrogen atoms .
  • Coordination Geometry : Antimony complexes exhibit trigonal-bipyramidal coordination (e.g., axial sulfonate groups with OSbO angles of 171.05°) .
  • Deposition : Submit crystallographic data to repositories like CCDC (e.g., CCDC 1057589) for peer validation .

Q. How can conflicting spectral data for this compound derivatives be reconciled?

  • Case Study : Discrepancies in IR spectra (e.g., SO2 stretching at 1320 vs. 1140 cm⁻¹) may arise from polymorphic variations or solvent interactions. Validate via cross-referencing with X-ray structures and repeating experiments under inert atmospheres .
  • Resolution : Perform variable-temperature NMR or Raman spectroscopy to probe dynamic structural changes .

Methodological Resources

  • Synthesis : Follow protocols from peer-reviewed syntheses using tert-butyl hydroperoxide .
  • Characterization : Combine X-ray diffraction , IR , and LC-MS/MS for multi-technique validation.
  • Computational Modeling : Leverage DFT studies to predict reactivity and guide experimental design.

Note : Avoid non-academic sources (e.g., ChemScene LLC ) and prioritize crystallographic databases (CCDC) and validated analytical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.